N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound characterized by its trifluoroethyl group and pyrazolo[1,5-a]pyrimidine core
Properties
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5O/c16-15(17,18)10-22-6-2-11(3-7-22)8-20-14(24)12-9-21-23-5-1-4-19-13(12)23/h1,4-5,9,11H,2-3,6-8,10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAMUJFMOXWPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C3N=CC=CN3N=C2)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The trifluoroethyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the pyrazolo[1,5-a]pyrimidine core via cyclization reactions[_{{{CITATION{{{_1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoroethyl group enhances the stability and reactivity of the compound, making it valuable in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. The presence of the trifluoroethyl group is known to improve the bioavailability and metabolic stability of the compound.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique chemical structure makes it suitable for use in advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide exerts its effects involves interaction with specific molecular targets. The trifluoroethyl group enhances the binding affinity to these targets, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the substituents attached to the pyrazolo ring.
Trifluoromethyl-containing drugs: These drugs also contain the trifluoroethyl group but may have different heterocyclic cores.
Uniqueness: N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its unique combination of the trifluoroethyl group and the pyrazolo[1,5-a]pyrimidine core. This combination provides enhanced stability, reactivity, and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
